4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide
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Overview
Description
4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.30984 g/mol It is characterized by the presence of an ethyl group, a methyl group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
- Dissolve 4-nitroaniline in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add ethylbenzoyl chloride to the reaction mixture while maintaining reflux conditions.
- After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-ethyl-N-methyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-ethylbenzoic acid and N-methyl-N-(4-nitrophenyl)amine.
Scientific Research Applications
4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-methyl-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-ethylbenzoic acid: Contains the ethyl group and benzene ring but lacks the amide and nitrophenyl groups.
N-methyl-N-(4-nitrophenyl)amine: Contains the nitrophenyl group but lacks the benzamide core.
Uniqueness
4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and amide groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-ethyl-N-methyl-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-12-4-6-13(7-5-12)16(19)17(2)14-8-10-15(11-9-14)18(20)21/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCINDOHSZSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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